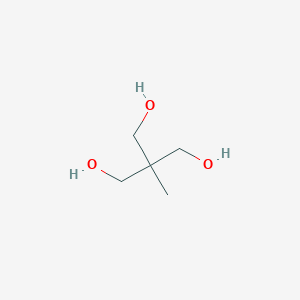

1,1,1-Tris(hydroxymethyl)ethane

Cat. No. B165348

Key on ui cas rn:

77-85-0

M. Wt: 120.15 g/mol

InChI Key: QXJQHYBHAIHNGG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08642180B2

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.

[Compound]

Name

polyurethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Pluronic L-62

Quantity

1 g

Type

reactant

Reaction Step Three

[Compound]

Name

polyurethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].C[C:10]([N:14]([CH3:16])[CH3:15])([CH2:12][OH:13])C.[C:17]([OH:22])(CC)(C)C.CC(=O)C[C:26](=[O:28])C.CC(=O)CC(C)(O)C>[Sn].O.CC(CC)=O.CN1CCCC1=O>[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].[N:14]([CH2:16][CH2:17][OH:22])([CH2:15][CH2:26][OH:28])[CH2:10][CH2:12][OH:13] |^3:37|

|

Inputs

Step One

[Compound]

|

Name

|

polyurethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Pluronic L-62

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)C(C)(CO)CO

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(CO)N(C)C

|

|

Name

|

|

|

Quantity

|

2.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC)O

|

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)=O)=O

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)(O)C)=O

|

|

Name

|

|

|

Quantity

|

0.11 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Sn]

|

|

Name

|

|

|

Quantity

|

4.7 g

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)CC

|

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Four

[Compound]

|

Name

|

polyurethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are mixed together

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted for 6 hours in a nitrogen atmosphere

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)C(C)(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.1 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08642180B2

Procedure details

22.4 g DP9C/012, 3.9 g Poly G 83-34, 1.0 g Pluronic L-62, 0.4 g trimethylolethane, 2.0 g Cirrasol G-265, 1.0 g DMAMP DBS, and 0.11 g tin catalyst are added to 2.6 g N-methyl pyrrolidone plus 4.7 g methylethylketone, 2.8 g tertiary amyl alcohol, 0.6 g 2,4-pentanedione and 4.0 g diacetone alcohol and are mixed together. The mixture is heated to 60° C. and then reacted for 6 hours in a nitrogen atmosphere. Following the reaction, the resulting polyurethane prepolymer mixture is cooled and then dispersed in 59.0 g of distilled water, 0.1 g trimethylolethane, and 0.2 g triethanolamine with a high shear disperser, resulting in a stable aqueous polyurethane dispersion having about 24% solids by weight of the dispersion. The resulting polyurethane comprises about 3% polyethylene oxide side chains by weight of the solids of the polyurethane, about 12% polyethylene oxide main chains by weight of the solids of the polyurethane, and about 48% blocked polyisocyanates by weight of the solids of the polyurethane.

[Compound]

Name

polyurethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

Pluronic L-62

Quantity

1 g

Type

reactant

Reaction Step Three

[Compound]

Name

polyurethane

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].C[C:10]([N:14]([CH3:16])[CH3:15])([CH2:12][OH:13])C.[C:17]([OH:22])(CC)(C)C.CC(=O)C[C:26](=[O:28])C.CC(=O)CC(C)(O)C>[Sn].O.CC(CC)=O.CN1CCCC1=O>[CH2:1]([C:3]([CH2:7][OH:8])([CH2:5][OH:6])[CH3:4])[OH:2].[N:14]([CH2:16][CH2:17][OH:22])([CH2:15][CH2:26][OH:28])[CH2:10][CH2:12][OH:13] |^3:37|

|

Inputs

Step One

[Compound]

|

Name

|

polyurethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

59 g

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

Pluronic L-62

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.4 g

|

|

Type

|

reactant

|

|

Smiles

|

C(O)C(C)(CO)CO

|

|

Name

|

|

|

Quantity

|

1 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)(CO)N(C)C

|

|

Name

|

|

|

Quantity

|

2.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)(C)(CC)O

|

|

Name

|

|

|

Quantity

|

0.6 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)=O)=O

|

|

Name

|

|

|

Quantity

|

4 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(CC(C)(O)C)=O

|

|

Name

|

|

|

Quantity

|

0.11 g

|

|

Type

|

catalyst

|

|

Smiles

|

[Sn]

|

|

Name

|

|

|

Quantity

|

4.7 g

|

|

Type

|

solvent

|

|

Smiles

|

CC(=O)CC

|

|

Name

|

|

|

Quantity

|

2.6 g

|

|

Type

|

solvent

|

|

Smiles

|

CN1C(CCC1)=O

|

Step Four

[Compound]

|

Name

|

polyurethane

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

60 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are mixed together

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reacted for 6 hours in a nitrogen atmosphere

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(O)C(C)(CO)CO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.1 g |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N(CCO)(CCO)CCO

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 0.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |